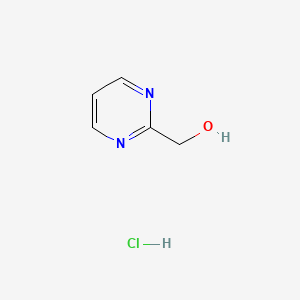

Pyrimidin-2-ylmethanol hcl

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research

The journey into the world of pyrimidine chemistry began in the late 19th century, marking a significant chapter in the study of heterocyclic compounds. Although pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the first laboratory synthesis of a pyrimidine compound was not accomplished until 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux, successfully prepared barbituric acid. wikipedia.orgtezu.ernet.in This achievement laid the groundwork for future investigations.

A systematic approach to studying pyrimidines commenced in 1884 with the work of Albert Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgtezu.ernet.in It was Pinner who, in 1885, coined the term "pyrimidin" by merging "pyridine" and "amidine". wikipedia.orgtezu.ernet.in The parent compound of the pyrimidine family was first prepared in 1900 by Siegmund Gabriel and James Colman. wikipedia.orgtezu.ernet.in They achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water. wikipedia.orgtezu.ernet.in

The early 20th century further solidified the importance of pyrimidines with the isolation and synthesis of the nucleobases cytosine, thymine, and uracil, fundamental components of nucleic acids. tezu.ernet.in This discovery intrinsically linked pyrimidine chemistry with the burgeoning fields of biochemistry and molecular biology, setting the stage for decades of research into their roles in life processes and as therapeutic agents. tezu.ernet.incovenantuniversity.edu.ng

Significance of Pyrimidine Scaffolds in Contemporary Chemical Science

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal science. nih.gov Its significance stems primarily from its ubiquitous presence in nature. Pyrimidine rings form the core structure of the nucleobases cytosine, thymine, and uracil, which are the essential building blocks of DNA and RNA. wikipedia.orgnih.gov This fundamental role in the chemistry of life makes the pyrimidine nucleus a "privileged scaffold" in drug discovery.

The inherent biological relevance of the pyrimidine moiety means that its derivatives can readily interact with various biological targets, including enzymes and receptors. researchgate.net This has led to the development of a vast number of synthetic pyrimidine-based compounds with a wide spectrum of pharmacological activities. nih.govignited.in Researchers have successfully designed and synthesized pyrimidine derivatives that exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular properties. researchgate.netignited.in

Furthermore, the pyrimidine framework serves as a versatile building block in organic synthesis. wisdomlib.org Its chemical properties allow for various substitutions and modifications, enabling chemists to create large libraries of compounds for screening and to fine-tune the properties of potential drug candidates. nih.gov This adaptability ensures that pyrimidine chemistry remains a vibrant and highly productive area of research, continually contributing to the development of new therapeutic agents and chemical tools. researchgate.net

Specific Academic Relevance of Pyrimidin-2-ylmethanol HCl in Chemical Investigations

Pyrimidin-2-ylmethanol is a specific derivative of pyrimidine where a hydroxymethyl group (-CH₂OH) is attached to the second carbon of the pyrimidine ring. nih.gov The "HCl" designation indicates that it is the hydrochloride salt of the compound. In chemical and pharmaceutical research, converting a compound into its hydrochloride salt is a common practice to enhance its stability, crystallinity, and solubility in aqueous solutions.

The academic relevance of this compound lies primarily in its utility as a versatile building block and intermediate in organic synthesis. The hydroxymethyl group provides a reactive site for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups. This allows for the construction of more complex molecules with desired properties.

In academic investigations, this compound and its close analogs are used to synthesize novel heterocyclic compounds for various research applications. For instance, pyrimidine-methanol derivatives are employed as precursors in the synthesis of potential kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. The pyrimidine core acts as a scaffold, while the modified side chain helps in modulating the compound's interaction with the biological target.

Research studies have explored the synthesis and biological evaluation of various substituted pyrimidin-yl-methanol derivatives, demonstrating the importance of this structural motif in medicinal chemistry. These investigations contribute to the fundamental understanding of structure-activity relationships and guide the design of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Pyrimidin-2-ylmethanol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | pyrimidin-2-ylmethanol | nih.gov |

| Molecular Formula | C₅H₆N₂O | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| CAS Number | 42839-09-8 | nih.gov |

| Appearance | Crystalline solid | covenantuniversity.edu.ng |

| Solubility in Water | Miscible | wikipedia.org |

Table 2: Research Findings on Pyrimidine-Methanol Derivatives

| Derivative | Research Focus | Key Finding | Reference |

|---|---|---|---|

| (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol | Building block in medicinal chemistry | Used to synthesize more complex heterocyclic compounds with potential anticancer and antiviral activities. | |

| (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | Precursor for kinase inhibitors | Synthesized via reduction and used in medicinal chemistry for developing drug candidates. | |

| (2-Chloropyrimidin-5-yl)methanol | Intermediate in synthesis | Utilized in preparing fluorescent dyes and various heterocyclic derivatives with potential biological activities. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c8-4-5-6-2-1-3-7-5;/h1-3,8H,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKAGONBEGEILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For Pyrimidin-2-ylmethanol hydrochloride, analysis is primarily based on the data for its free base, Pyrimidin-2-ylmethanol, with considerations for the effects of protonation. The presence of the hydrochloride salt leads to protonation of one of the nitrogen atoms in the pyrimidine (B1678525) ring, which induces significant changes in the electron density and, consequently, the chemical shifts of nearby nuclei. This effect typically results in a downfield shift for the protons and carbons of the heterocyclic ring compared to the free base.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the free base, Pyrimidin-2-ylmethanol, experimental data has been reported.

The spectrum of the free base, Pyrimidin-2-ylmethanol, in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the pyrimidine ring protons and the methylene protons of the hydroxymethyl group. rsc.org

Pyrimidine Protons: The proton at position 5 of the pyrimidine ring (H-5) appears as a multiplet in the range of δ 7.22-7.26 ppm. The two equivalent protons at positions 4 and 6 (H-4 and H-6) resonate further downfield as a doublet at approximately δ 8.75 ppm. rsc.org The downfield shift of H-4 and H-6 is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms.

Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the pyrimidine ring and the hydroxyl group appear as a singlet at δ 4.85 ppm. rsc.org

Hydroxyl Proton: The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Upon formation of the hydrochloride salt, the protonation of a ring nitrogen is expected to cause a general downfield shift of all pyrimidine proton signals due to the increased positive charge on the ring. The methylene protons would also experience a slight downfield shift.

| Proton Assignment | Chemical Shift (δ ppm) for Free Base | Multiplicity | Coupling Constant (J Hz) | Expected Shift for HCl Salt |

|---|---|---|---|---|

| H-4, H-6 | 8.75 | Doublet (d) | 5.5 | Downfield shift (>8.75 ppm) |

| H-5 | 7.22-7.26 | Multiplet (m) | N/A | Downfield shift (>7.26 ppm) |

| -CH₂- | 4.85 | Singlet (s) | N/A | Slight downfield shift (>4.85 ppm) |

For the parent pyrimidine, the carbon atoms C-2, C-4/C-6, and C-5 have been observed at approximately 158.5 ppm, 157.4 ppm, and 121.9 ppm, respectively. The substitution of a hydroxymethyl group at the C-2 position significantly influences the chemical shifts.

C-2: The carbon atom directly attached to the hydroxymethyl group and two nitrogen atoms is expected to be significantly downfield, likely in the range of δ 165-170 ppm.

C-4, C-6: These carbons, adjacent to a nitrogen atom, are predicted to appear around δ 157-159 ppm.

C-5: This carbon, situated between two CH groups, is expected to be the most upfield of the ring carbons, likely in the range of δ 120-125 ppm.

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group is anticipated to resonate in the range of δ 60-65 ppm.

Protonation to form the hydrochloride salt would cause the ring carbons to shift downfield due to the electron-withdrawing effect of the resulting cationic center.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) for Free Base | Expected Shift for HCl Salt |

|---|---|---|

| C-2 | 167.0 | Downfield shift (>167.0 ppm) |

| C-4, C-6 | 158.0 | Downfield shift (>158.0 ppm) |

| C-5 | 122.5 | Downfield shift (>122.5 ppm) |

| -CH₂- | 63.0 | Slight downfield shift (>63.0 ppm) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of Pyrimidin-2-ylmethanol hcl is expected to display characteristic absorption bands for the O-H group, C-H bonds, the pyrimidine ring, and the C-O bond. In the case of the hydrochloride salt, a prominent, broad absorption due to the N-H⁺ stretch is also anticipated.

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

N-H⁺ Stretch: For the HCl salt, a very broad and strong band is expected from approximately 2400-3200 cm⁻¹, which is characteristic of the stretching of the protonated nitrogen in the pyrimidine ring.

C-H Aromatic Stretch: Absorption bands for the C-H stretching of the pyrimidine ring are expected just above 3000 cm⁻¹.

C-H Aliphatic Stretch: The C-H stretching vibrations of the methylene group are anticipated to appear just below 3000 cm⁻¹.

C=N and C=C Ring Stretching: The characteristic stretching vibrations of the pyrimidine ring (involving C=C and C=N bonds) typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1100 cm⁻¹ region.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| N-H⁺ (HCl salt) | Stretching | 2400-3200 (Very Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400-1650 |

| C-O | Stretching | 1000-1100 |

Raman spectroscopy provides complementary information to FTIR. The pyrimidine ring, being aromatic, is expected to exhibit strong Raman scattering. Key expected features include:

Ring Breathing Vibrations: Aromatic and heteroaromatic rings show characteristic "ring breathing" modes which are often strong in the Raman spectrum. For pyrimidine, these are typically observed in the 990-1070 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching modes around 3000-3100 cm⁻¹ are also expected to be Raman active.

Symmetric CH₂ Stretch: The symmetric stretching of the methylene group is generally Raman active.

While specific experimental Raman data for this compound is scarce, analysis of the parent pyrimidine shows characteristic bands that would be expected in the derivative, with additional bands corresponding to the hydroxymethyl substituent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.

For Pyrimidin-2-ylmethanol (molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol ), electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 111.1. rsc.org This confirms the molecular weight of the free base.

The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the ring and the substituent can lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment ion corresponding to the pyrimidinyl cation at m/z 79.

Loss of Water: Dehydration involving the hydroxyl group and a ring proton could lead to the loss of a water molecule (mass 18), yielding an ion at m/z 92.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (mass 27) or C₂H₂N₂ (mass 54), leading to smaller fragment ions.

| m/z | Proposed Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 111 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 110 | [M]⁺· | Molecular ion (EI) |

| 79 | [M - ·CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 92 | [M - H₂O]⁺· | Loss of water |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, properties, and behavior of a chemical compound.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for Pyrimidin-2-ylmethanol hydrochloride. Despite extensive efforts, no publicly available single-crystal X-ray diffraction studies for this specific compound were found. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at this time.

The absence of this data in the searched repositories prevents a detailed discussion and presentation of the solid-state structure of Pyrimidin-2-ylmethanol hydrochloride. Further experimental research would be required to perform a single-crystal X-ray diffraction analysis and elucidate its precise three-dimensional structure. Such a study would provide valuable insights into the molecular conformation, crystal packing, and the nature of intermolecular forces, such as hydrogen bonding, involving the pyrimidine ring, the methanol (B129727) group, and the hydrochloride counter-ion.

Computational Chemistry and Theoretical Studies on Pyrimidin 2 Ylmethanol Hcl

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For pyrimidine (B1678525) derivatives, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. iiste.orgdergipark.org.tr Studies on various pyrimidine compounds have demonstrated the utility of DFT in predicting their electronic properties. iiste.orgdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity. iiste.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table is for illustrative purposes to show the type of data generated from FMO analysis and does not represent actual calculated values for Pyrimidin-2-ylmethanol HCl.

Global and local reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of modifying the electron cloud.

These global descriptors can be calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively.

Table 2: Illustrative Global Reactivity Descriptors for a Generic Pyrimidine Derivative

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(I+A)/2 | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV |

| Chemical Softness (S) | 1/η | 0.38 eV⁻¹ |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions help in predicting which atoms are more susceptible to reaction.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the interactions between molecules, such as hydrogen bonding and van der Waals forces. For this compound, MD simulations could be employed to understand its behavior in a solution, illustrating how it interacts with solvent molecules and other ions. Studies on other pyrimidine derivatives have utilized MD simulations to investigate their binding affinity to protein active sites and to analyze their structural stability. mdpi.comresearchgate.netrsc.org

Quantum Chemical Parameters in Mechanistic Predictions

Quantum chemical parameters derived from DFT and other computational methods are instrumental in predicting reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For pyrimidine derivatives, these calculations can predict the regioselectivity and stereoselectivity of reactions, providing insights that are valuable for synthesis and drug design. For example, quantum chemical calculations have been used to rationalize the observed protonation behavior in the pyrimidine series.

Computational Approaches to Understand Protonation States in Acidic Media

In an acidic medium, such as in the form of an HCl salt, Pyrimidin-2-ylmethanol can exist in different protonation states. The pyrimidine ring contains two nitrogen atoms which are potential sites for protonation. wikipedia.org Computational methods can be used to determine the most likely protonation site by calculating the relative energies of the different protonated forms. A quantum chemical quantitative structure-activity relationship (QSAR) approach has been successfully employed to estimate the acidities (pKa values) of pyrimidines. nih.gov Such studies can predict which nitrogen atom is more basic and therefore more likely to be protonated. The stability of the resulting conjugate acid is a key factor, and computational models can accurately predict this by considering electronic and steric effects. pearson.com The protonation state significantly influences the molecule's solubility, stability, and biological activity.

Applications in Advanced Materials Science and Engineering

Electrochemical Corrosion Inhibition in Acidic Environments

The use of organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur is a primary strategy for protecting metals from corrosion, especially in acidic environments such as those found in industrial processes like acid pickling. najah.eduelectrochemsci.org Pyrimidine (B1678525) derivatives, including Pyrimidin-2-ylmethanol HCl, have been identified as effective corrosion inhibitors for various metals and alloys, such as steel and aluminum, in hydrochloric acid (HCl) solutions. electrochemsci.orgresearchgate.net The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. researchgate.net This process involves the displacement of water molecules from the surface and the subsequent attachment of the inhibitor molecules. researchgate.net The adsorption can occur through physical (electrostatic) interactions between the charged metal surface and the protonated inhibitor molecule or through chemical (chemisorption) interactions involving the sharing of electrons between the heteroatoms (N, O) of the pyrimidine derivative and the vacant d-orbitals of the metal atoms. najah.edu

The adsorption behavior of pyrimidine derivatives on metal surfaces in acidic solutions is often well-described by the Langmuir adsorption isotherm. electrochemsci.orgresearchgate.netresearchgate.net The Langmuir model is based on several key assumptions: the metal surface contains a fixed number of equivalent adsorption sites, each site can hold only one inhibitor molecule (monolayer coverage), and there are no interactions between adjacent adsorbed molecules. wikipedia.org The adherence of the experimental data to this isotherm suggests that a monolayer of the inhibitor forms on the metal surface, effectively blocking the active sites for corrosion. researchgate.netresearchgate.net

Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of corrosion and the effectiveness of inhibitors. Studies on various pyrimidine derivatives show that they typically function as mixed-type inhibitors in HCl solutions. researchgate.netekb.egnih.gov This means they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (the evolution of hydrogen gas) simultaneously. electrochemsci.org

The addition of the pyrimidine inhibitor to the acidic solution leads to a significant decrease in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr). electrochemsci.org The inhibition efficiency (%IE) is calculated from these polarization measurements and is observed to increase with higher concentrations of the inhibitor. researchgate.net For example, studies on similar pyrimidine-based inhibitors have demonstrated efficiencies reaching over 90% at optimal concentrations. ekb.eg

Table 1: Potentiodynamic Polarization Data for a Pyrimidine Derivative Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Conc. (M) | i_corr (μA/cm²) | Inhibition Efficiency (%IE) |

|---|---|---|

| 0 (Blank) | 550 | - |

| 1x10⁻⁵ | 110 | 80.0 |

| 5x10⁻⁵ | 75 | 86.4 |

| 1x10⁻⁴ | 50 | 90.9 |

| 5x10⁻⁴ | 30 | 94.5 |

| 1x10⁻³ | 25 | 95.5 |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the electrode-electrolyte interface. sciforum.net When a metal is exposed to an acidic solution containing a pyrimidine inhibitor, EIS results typically show a significant change in the impedance behavior. electrochemsci.org Nyquist plots, which represent the imaginary part of impedance versus the real part, often display a single, depressed semicircle, indicating that the corrosion process is primarily controlled by charge transfer. electrochemsci.orgresearchgate.net

Upon the addition of the inhibitor, the diameter of this semicircle increases, which corresponds to a rise in the charge transfer resistance (R_ct). electrochemsci.orgresearchgate.net A higher R_ct value signifies a slower corrosion rate, as the protective inhibitor film impedes the transfer of charge at the metal-solution interface. researchgate.net Concurrently, the double-layer capacitance (C_dl) tends to decrease. This decrease is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, which displaces pre-adsorbed water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.net The inhibition efficiency (%IE) can also be calculated from the R_ct values, and these results are generally in good agreement with those from polarization studies. electrochemsci.org

Table 2: EIS Parameters for a Pyrimidine Derivative on C-steel in 2 M HCl

| Inhibitor Conc. (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%IE) |

|---|---|---|---|

| 0 (Blank) | 60 | 120 | - |

| 1x10⁻⁵ | 250 | 75 | 76.0 |

| 5x10⁻⁵ | 480 | 50 | 87.5 |

| 1x10⁻⁴ | 750 | 35 | 92.0 |

| 5x10⁻⁴ | 1100 | 28 | 94.5 |

| 1x10⁻³ | 1450 | 22 | 95.9 |

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface. Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the metal. In the absence of an inhibitor, SEM images of metal exposed to acid reveal a rough and severely damaged surface due to aggressive corrosion. researchgate.net In contrast, the surface of a metal treated with this compound remains significantly smoother, confirming the protective action of the adsorbed film. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used for elemental analysis of the surface. researchgate.net EDX spectra of the inhibited metal surface show the presence of nitrogen and oxygen, in addition to the elements of the metal itself (e.g., iron). This confirms that the inhibitor molecule, containing the pyrimidine ring, has adsorbed and is present on the surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) can provide more detailed information about the chemical state of the elements on the surface and the nature of the chemical bonds between the inhibitor and the metal, further elucidating the chemisorption mechanism. researchgate.net

Role of this compound as a Ligand in Coordination Chemistry and Material Design

Beyond corrosion inhibition, the molecular structure of this compound makes it a valuable ligand in coordination chemistry for the design of new materials. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The pyrimidine ring contains two nitrogen atoms, and the methanol (B129727) group contains an oxygen atom, all of which possess lone pairs of electrons that can be donated to a metal ion.

This ability to act as a chelating or bridging ligand allows this compound to be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By coordinating with various metal ions, it can help construct one-, two-, or three-dimensional networks with specific topologies and properties. mdpi.com These advanced materials are of great interest for applications in catalysis, gas storage, separation, and sensing, where the properties of the material can be tuned by carefully selecting the organic ligand and the metal center. researchgate.net The versatility of pyrimidine-based ligands in forming stable complexes with a wide range of transition metals makes them attractive building blocks for crystal engineering and the rational design of functional materials. researchgate.net

Catalytic Applications of Pyrimidine Derived Compounds

Design and Synthesis of Pyrimidine-Based Ligands for Metal Catalysis

The design and synthesis of ligands are central to the advancement of metal catalysis, and pyrimidine-based structures offer a robust platform for creating effective and tunable ligands. These ligands coordinate with a central metal ion, influencing its reactivity, selectivity, and stability. The nitrogen atoms within the pyrimidine (B1678525) ring serve as excellent coordination sites. researchgate.net

The synthesis of these ligands often involves building the pyrimidine core through cyclization reactions followed by functionalization. A common and versatile method is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg This approach allows for the introduction of various substituents onto the pyrimidine ring, which can be used to tune the steric and electronic properties of the resulting ligand.

For instance, Schiff base ligands derived from pyrimidine carbaldehydes have been synthesized and complexed with metals like Ni(II), Co(III), and Fe(III). researchgate.net These complexes often exhibit a distorted octahedral geometry where the pyrimidine ligand acts as a tridentate NNS donor, binding through a pyrimidyl nitrogen, an azomethine nitrogen, and a sulfur atom. researchgate.net Another approach involves using multicomponent reactions catalyzed by transition metals, such as ruthenium, to construct diverse pyrimidine structures from simple alcohol precursors through acceptorless dehydrogenative coupling pathways. acs.org

Table 1: Examples of Pyrimidine-Based Ligands and Synthetic Strategies

| Ligand Type | Synthetic Precursors | Key Reaction Type | Metal Complex Examples |

|---|---|---|---|

| Schiff Base Ligands | 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde, S-methyl/S-benzyl dithiocarbazate | Condensation | Ni(II), Co(III), Fe(III) researchgate.net |

| Bis-tridentate Ligands | Amidine, Substituted propenone | Cyclization, Stille coupling | Not specified researchgate.net |

| P^N Bidentate Ligands | Diarylphosphine, Benzannulated phenanthridine | Multistep synthesis | Ruthenium (Ru) acs.org |

Research has also explored the use of pyrimidine-4,6-dicarboxylate (pmdc) as a bridging ligand to create manganese(II) coordination polymers. acs.org The structure of these materials, ranging from 1D chains to 3D porous networks, is highly dependent on the synthesis conditions, demonstrating the tunability of pyrimidine-based systems. acs.org

Role of Pyrimidine Derivatives in Organocatalysis

While metal catalysis is a major application, pyrimidine derivatives also play a significant role in organocatalysis, where a small organic molecule accelerates a chemical reaction without involving a metal. The pyrimidine moiety can act as a key functional group within an organocatalyst, often participating in activation or stabilization of intermediates.

One notable example is the use of pyrimidine derivatives in inverse-electron-demand Diels-Alder reactions. mdpi.com In these reactions, the electron-deficient pyrimidine ring can react with electron-rich dienophiles. Organocatalytic methods have been developed to facilitate these transformations, providing direct access to complex nitrogen-containing heterocycles. mdpi.com

Furthermore, pyrimidine derivatives have been synthesized using organocatalytic strategies. For example, the [3+3] annulation between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be catalyzed by choline (B1196258) hydroxide, a green and recyclable organocatalyst, to produce substituted pyrimidines in excellent yields. mdpi.com Similarly, β-cyclodextrin has been employed as a recyclable and non-toxic catalyst for the synthesis of pyrimidine derivatives from aldehydes in an aqueous medium. mdpi.com These examples highlight the dual role of pyrimidines in organocatalysis: both as components of the catalysts themselves and as synthetic targets of organocatalytic methods.

Mechanistic Investigations of Catalytic Cycles Involving Pyrimidine Moieties

Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. For reactions involving pyrimidine moieties, mechanistic studies have revealed intricate pathways.

In metal-catalyzed reactions, the pyrimidine ligand directly influences the catalytic cycle. For instance, in zirconium-mediated syntheses of polysubstituted pyrimidines, mechanistic studies suggest that the reaction proceeds through the formation of an azazirconacyclopentadiene intermediate. mdpi.com This intermediate then reacts preferentially with nitriles to form the final pyrimidine product. mdpi.com Similarly, in lanthanide-catalyzed cycloadditions, DFT calculations have shown a multi-step process involving the formation of intermediates like azalutetacyclopentadiene and a highly strained η²-pyrimidine metallacycle. acs.org The isolation and characterization of such active intermediates provide critical evidence for the proposed catalytic pathways. acs.org

In the context of biocatalysis, enzymes that act on pyrimidine rings, such as those in pyrimidine metabolic and catabolic pathways, utilize specific mechanisms. umich.edu For example, the methylation of a pyrimidine ring by certain enzymes often involves a four-step sequence: nucleophilic attack by an active site cysteine, methyl transfer from a donor molecule, proton abstraction, and subsequent elimination of the enzyme to yield the methylated pyrimidine. umich.edu

Radical processes involving pyrimidine rings have also been investigated. In some carbene-catalyzed reactions, a radical-neutral crossover process has been proposed. acs.org This pathway involves the formation of a Breslow intermediate, which can lead to the generation of radical species that undergo subsequent cyclization and cross-coupling steps. acs.org The presence of radical intermediates in these systems has been demonstrated through trapping experiments. acs.org

Structure Activity Relationship Sar and Mechanistic Exploration in Targeted Research

Influence of Pyrimidine (B1678525) Ring Substitution on Functional Properties

Substituents on the pyrimidine ring play a pivotal role in modulating the molecule's interaction with biological targets. The electronic properties, steric hindrance, and hydrogen-bonding capabilities of these substituents can significantly alter the compound's efficacy and selectivity.

Research on various pyrimidine derivatives has demonstrated that substitutions at the C4, C5, and C6 positions can dramatically impact biological activity. For instance, in the context of kinase inhibitors, aryl and amino substitutions at the C2 and C4 positions are common, with their specific nature influencing target specificity and potency. nih.gov The introduction of different functional groups allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

The positions on the pyrimidine ring are not equally reactive. The 2-, 4-, and 6-positions are electron-deficient due to the influence of the ring nitrogen atoms, making them prone to nucleophilic attack. Conversely, the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions. scialert.net This differential reactivity allows for selective modification of the pyrimidine core to explore a wide range of chemical space and to develop compounds with desired functional properties.

The following table summarizes the influence of substitutions at various positions on the pyrimidine ring on the biological activity of its derivatives, as reported in several studies.

Role of the Methanol (B129727) Moiety in Modulating Activity

The presence of a methanol group at the 2-position of the pyrimidine ring in Pyrimidin-2-ylmethanol introduces a flexible, polar, and hydrogen-bonding capable substituent. This moiety can significantly influence the compound's physicochemical properties and its interactions with biological macromolecules.

The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in a protein's binding site. Such interactions can be crucial for anchoring the molecule in the correct orientation for biological activity. Studies on similar heterocyclic compounds have shown that the introduction of a hydroxymethyl group can lead to a significant increase in binding affinity and, consequently, biological activity. nih.gov

Furthermore, the polarity of the methanol group can enhance the water solubility of the parent pyrimidine scaffold, which is a critical factor for drug development. Improved solubility can lead to better absorption and distribution in biological systems. The flexibility of the C-C bond between the pyrimidine ring and the methanol group allows the hydroxyl group to adopt various conformations, which can be advantageous for fitting into a binding pocket.

While direct studies on the role of the methanol moiety in Pyrimidin-2-ylmethanol are limited, research on analogous structures, such as 5-hydroxymethylpyrimidines, has shown that this group can significantly impact cytotoxicity and antimicrobial properties. mdpi.com For instance, the hydroxylation of a related pyrimidine derivative was found to enhance its cytotoxicity against both normal and cancer cell lines. mdpi.com

Investigations into the Impact of Salt Formation (HCl) on Molecular Behavior

The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a basic parent compound. Pyrimidine itself is a weak base and can react with mineral acids to form salts. scialert.net The hydrochloride salt of Pyrimidin-2-ylmethanol is expected to exhibit significantly different molecular behavior compared to its free base form.

One of the most significant impacts of HCl salt formation is the enhancement of aqueous solubility. For basic compounds with low water solubility, conversion to a hydrochloride salt can dramatically increase their dissolution rate and, potentially, their oral bioavailability. This is a critical consideration in the development of therapeutic agents.

The protonation of one of the nitrogen atoms in the pyrimidine ring upon salt formation alters the electronic distribution within the molecule. This can affect its chemical reactivity and its ability to interact with biological targets. The presence of the chloride counter-ion can also influence the crystal packing of the solid form, which in turn can affect properties such as stability and hygroscopicity.

The table below outlines the general effects of converting a basic pyrimidine compound to its hydrochloride salt.

Future Prospects and Emerging Research Frontiers

Development of Sustainable Synthesis Routes for Pyrimidin-2-ylmethanol HCl

Traditional chemical synthesis methods are often associated with the use of hazardous solvents and reagents, generating significant environmental waste. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly applied to the synthesis of pyrimidine (B1678525) derivatives, aiming for more environmentally benign and economically viable processes. nih.govbenthamdirect.com Future research in the sustainable synthesis of this compound is focused on several key areas.

Table 1: Emerging Sustainable Synthesis Strategies for Pyrimidine Derivatives

| Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Faster production, improved energy efficiency, potentially higher purity. | rasayanjournal.co.innih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. | Reduced reaction times, milder reaction conditions, decreased byproduct formation. | rasayanjournal.co.innih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a product that contains portions of all reactants. | High atom economy, reduced waste, simplified purification processes, operational simplicity. | nih.govnih.gov |

| Green Catalysts | Involves the use of non-toxic, recyclable catalysts (e.g., β-cyclodextrin, l-proline) to facilitate reactions in environmentally friendly media like water. | Lower environmental impact, catalyst reusability, often milder reaction conditions. | benthamdirect.commdpi.com |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often by grinding solid reactants together (mechanochemistry or "grindstone chemistry"). | Elimination of solvent waste, reduced cost, simplified workup procedures. | rasayanjournal.co.inresearchgate.net |

Integration of this compound in Multifunctional Materials

The structural motifs of pyrimidine derivatives make them excellent candidates for incorporation into advanced functional materials. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound a valuable ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netnih.gov These materials are characterized by their high porosity, large surface area, and tunable properties, which make them suitable for a wide range of applications.

Future research will likely focus on designing and synthesizing novel MOFs where this compound or its derivatives serve as the organic linkers. researchgate.netnih.gov By carefully selecting the metal ions and modifying the pyrimidine ligand, it may be possible to create materials with tailored properties for applications in gas storage, separation, and catalysis. acs.org For instance, pyrimidine-based MOFs have shown selective sorption of CO2. acs.org The integration of pyrimidine moieties can also impart desirable electronic or photoluminescent properties to the resulting materials, opening up possibilities in sensing, bio-imaging, and electronics. mdpi.commdpi.com

Table 2: Potential Applications of this compound-Based Multifunctional Materials

| Material Type | Key Features | Potential Applications | References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, tunable structure and functionality. | Gas storage (e.g., CO2, H2), chemical sensing, catalysis, drug delivery. | researchgate.netacs.org |

| Coordination Polymers | Ordered structures formed by the coordination of metal ions with organic ligands. | Luminescence, magnetism, electronics, spintronics. | mdpi.commdpi.com |

| Luminescent Materials | Can exhibit ligand-centered emissions, with coordination to metal ions enhancing photoluminescence by affording rigidity. | Chemical sensors, bio-imaging, organic light-emitting diodes (OLEDs). | mdpi.com |

| Functional Polymers | Incorporation of the pyrimidine nucleus into polymer backbones can introduce specific biological or chemical functionalities. | Biocompatible materials, stimuli-responsive polymers, membranes for separation. | rasayanjournal.co.in |

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic processes involved in the synthesis and function of this compound requires advanced characterization techniques that can monitor reactions and material transformations in real-time. In situ spectroscopic methods are particularly powerful for elucidating reaction mechanisms, identifying transient intermediates, and observing the behavior of catalysts under actual operating conditions. youtube.com

Future research will increasingly rely on techniques such as in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), which can provide insights into the bonding and polarization of molecules on catalyst surfaces. acs.org Combining such spectroscopic methods with kinetic measurements allows for a comprehensive understanding of the reaction pathways. The application of these techniques to the synthesis of this compound could help optimize reaction conditions, improve catalyst design, and maximize product yield and selectivity. Furthermore, advanced techniques could be used to study the interactions of this compound within multifunctional materials, for example, to observe gas adsorption in MOFs or to monitor changes in luminescent properties in response to external stimuli.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The integration of computational chemistry with experimental research provides a powerful synergy for accelerating the discovery and development of new chemical entities and materials. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to predict the structural, electronic, and reactive properties of molecules like this compound. samipubco.comjchemrev.com

Future research will leverage this synergistic approach to guide the rational design of novel pyrimidine derivatives and to understand their behavior at a molecular level. nih.gov For example, DFT calculations can be used to model reaction mechanisms, predict the stability of different isomers, and calculate spectroscopic properties that can be compared with experimental data. researchgate.netresearchgate.net This combined approach allows researchers to gain a deeper understanding of structure-property relationships. acs.org In the context of materials science, computational modeling can predict the binding affinities and geometries of pyrimidine-based ligands within MOFs, helping to screen potential structures before undertaking laborious and time-consuming experimental synthesis. nih.gov The close collaboration between experimentalists and theoreticians will be crucial for navigating the complexities of molecular design and for the efficient development of new applications for this compound. researchgate.nettandfonline.com

Table 3: Synergy of Experimental and Theoretical Methods for Pyrimidine Research

| Methodology | Experimental Application | Theoretical (e.g., DFT) Contribution | Combined Insight | References |

|---|---|---|---|---|

| Structural Analysis | Synthesis and characterization of new derivatives using techniques like NMR, IR, and X-ray crystallography. | Optimization of molecular geometry; calculation of bond lengths, bond angles, and spectroscopic signatures. | Validation of synthesized structures and a deeper understanding of their three-dimensional conformation. | researchgate.netresearchgate.net |

| Reactivity Studies | Investigation of reaction kinetics, mechanisms, and the effects of different catalysts and conditions. | Calculation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reaction energy profiles. | Elucidation of reaction pathways and prediction of molecular reactivity and stability. | nih.govnih.gov |

| Materials Design | Synthesis of pyrimidine-based MOFs and polymers and testing their physical properties (e.g., porosity, luminescence). | Modeling of ligand-metal interactions, prediction of framework topologies, and simulation of properties like gas adsorption. | Rational design of materials with targeted properties, reducing trial-and-error experimentation. | jchemrev.comnih.gov |

| Spectroscopy | Recording of UV-Vis, IR, and Raman spectra. | Simulation of spectra based on calculated electronic transitions and vibrational modes. | Accurate assignment of spectral features and understanding of electronic structure. | researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrimidin-2-ylmethanol HCl, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction in acetone with potassium carbonate as a base (e.g., for thioether intermediates) is commonly used . Reaction time and solvent choice critically impact purity: prolonged reflux (e.g., 10 hours) ensures complete conversion, while polar aprotic solvents like acetone minimize side reactions. Post-synthesis, acidification with HCl precipitates the hydrochloride salt. Purification via recrystallization in hot ethanol improves yield .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm for -CH2OH) .

- HPLC/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 171.19 for the free base) and assess purity (>95% by area normalization) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ~55.0%, H: ~5.2%, N: ~16.3%) to rule out impurities .

Q. What are the standard protocols for solubility testing of this compound in common lab solvents?

- Methodological Answer : Conduct a tiered solubility screen:

Polar solvents : Test in water, methanol, and DMSO at 25°C (e.g., >50 mg/mL in DMSO based on analog data) .

Non-polar solvents : Evaluate in hexane or ethyl acetate (likely low solubility due to ionic HCl salt).

- Note : Use UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) to quantify solubility via calibration curves .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during this compound synthesis?

- Methodological Answer : Byproduct analysis (e.g., chlorinated impurities) requires:

- DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst (e.g., K2CO3 vs. NaH) to identify critical parameters. For example, excess chloroacetate increases esterification byproducts .

- In-situ Monitoring : Use FTIR to track reactant consumption (e.g., disappearance of -SH stretch at ~2550 cm⁻¹ in thiol precursors) .

- Table : Comparison of reaction conditions from literature:

| Condition | Yield (%) | Byproduct (%) | Source |

|---|---|---|---|

| Reflux, 10h, K2CO3 | 72 | 8 | |

| RT, 24h, NaH | 65 | 15 |

Q. What analytical strategies resolve contradictions in titration vs. spectroscopic quantification of this compound in mixtures?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., phosphate buffers interfering with potentiometric titration). To resolve:

- Titration : Use standardized NaOH with derivative endpoint detection (1st derivative peak for HCl, 2nd for weak acids) .

- UV-Vis Cross-Validation : Compare titration results with absorbance at 260 nm (ε = ~10,400 L·mol⁻¹·cm⁻¹) after adjusting pH to deprotonate the pyrimidine .

- Statistical Validation : Apply Bland-Altman analysis to assess agreement between methods .

Q. How can mechanistic studies elucidate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS. Acidic conditions may hydrolyze the methanol group to form aldehydes .

- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots from stability data at 40°C, 60°C, and 80°C .

- Table : Degradation pathways under stress conditions:

| Condition | Major Degradant | Mechanism |

|---|---|---|

| pH 2, 70°C | Pyrimidin-2-carbaldehyde | Oxidation of -CH2OH |

| pH 10, 70°C | 2-Pyrimidinone | Hydrolysis of -Cl |

Troubleshooting & Data Interpretation

Q. How should researchers address low yields in scale-up synthesis of this compound?

- Methodological Answer : Scale-up issues often stem from inefficient heat/mass transfer. Solutions include:

- Reactor Design : Use jacketed reactors with precise temperature control to avoid localized overheating .

- Solvent Optimization : Switch from acetone to DMF for better solubility of intermediates at higher concentrations .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation barriers for SNAr (nucleophilic aromatic substitution) at the pyrimidine C-4 position .

- Molecular Dynamics : Simulate solvent effects (e.g., acetone vs. DMSO) on reaction kinetics using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.